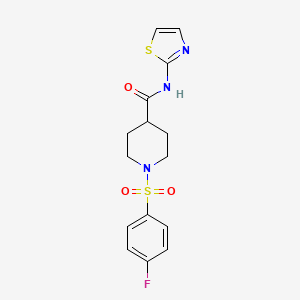
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, commonly known as FSCPX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSCPX is a selective antagonist for a specific subtype of adenosine receptors, known as the A1 receptor. Adenosine receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including the regulation of sleep, pain perception, and cardiovascular function. FSCPX has been shown to have potential applications in the study of these processes, as well as in the development of new drugs for the treatment of various conditions.
作用機序
FSCPX is a selective antagonist for the A1 subtype of adenosine receptors. Antagonists are compounds that bind to receptors and block their normal function. In the case of FSCPX, it binds specifically to A1 receptors and prevents the binding of adenosine, which is the natural ligand for these receptors. By blocking the activity of A1 receptors, FSCPX can help researchers understand the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
FSCPX has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, in studies of cardiovascular function, FSCPX has been shown to increase blood pressure and heart rate by blocking the activity of A1 receptors. In studies of pain perception, FSCPX has been shown to reduce sensitivity to painful stimuli by blocking the activity of A1 receptors. In studies of sleep regulation, FSCPX has been shown to disrupt normal sleep patterns by blocking the activity of A1 receptors.
実験室実験の利点と制限
One advantage of using FSCPX in lab experiments is its specificity for the A1 subtype of adenosine receptors. This allows researchers to selectively block the activity of these receptors without affecting other receptor subtypes. However, a limitation of using FSCPX is that it may have off-target effects on other receptors or enzymes, which could confound the results of experiments.
将来の方向性
There are many potential future directions for research involving FSCPX. One area of interest is the development of new drugs that target A1 receptors for the treatment of various conditions, such as hypertension, pain, and sleep disorders. Another area of interest is the study of the role of A1 receptors in other physiological processes, such as cognition and memory. Additionally, researchers may investigate the potential of FSCPX as a tool for studying other receptor subtypes or for developing new imaging agents for use in diagnostic imaging.
合成法
FSCPX can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of FSCPX typically begins with the reaction of 4-fluorobenzenesulfonyl chloride with thiazol-2-amine to form the intermediate compound 4-fluorobenzenesulfonyl-thiazol-2-yl-amine. This compound is then reacted with piperidine-4-carboxylic acid to form FSCPX.
科学的研究の応用
FSCPX has been used in a variety of scientific research applications, particularly in the study of adenosine receptors and their role in various physiological processes. For example, FSCPX has been used to study the role of A1 receptors in the regulation of cardiovascular function, including blood pressure and heart rate. FSCPX has also been used to study the role of adenosine receptors in pain perception and sleep regulation.
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYCFTGSGRIZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2845444.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2845447.png)
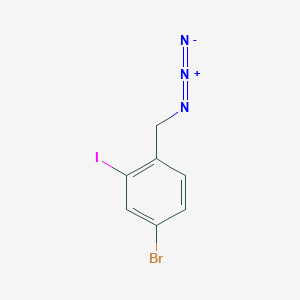
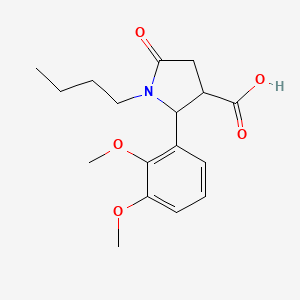



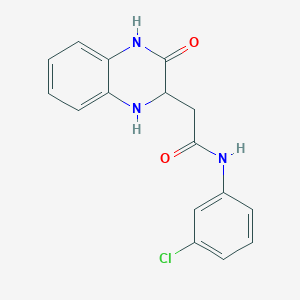
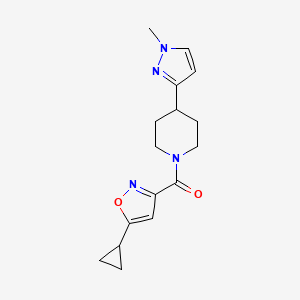
![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)